Val-Cit-PAB-DEA-COOH

ADC Linker Hydrophilicity Drug-to-Antibody Ratio (DAR) ADC Aggregation

Val-Cit-PAB-DEA-COOH (CAS 2270986-50-8) features a hydrophilic diethanolamine (DEA) spacer and terminal carboxylic acid, designed to overcome the hydrophobicity and aggregation issues of traditional Val-Cit-PAB linkers. This enables the construction of stable ADCs with drug-to-antibody ratios (DAR) ≥4, particularly for challenging hydrophobic cytotoxins. Its -COOH group also simplifies conjugation, streamlining synthesis.

Molecular Formula C26H41N7O9
Molecular Weight 595.6 g/mol
Cat. No. B12381123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PAB-DEA-COOH
Molecular FormulaC26H41N7O9
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N
InChIInChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1
InChIKeyOLFIYNPPRFUFOW-FPOVZHCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PAB-DEA-COOH: Procurement-Focused Overview of an ADC Linker with Hydrophilic DEA Modification


Val-Cit-PAB-DEA-COOH (CAS 2270986-50-8) is an advanced antibody-drug conjugate (ADC) linker intermediate characterized by a molecular formula of C26H41N7O9 and a molecular weight of 595.65 g/mol . It belongs to the valine-citrulline (Val-Cit) class of enzymatically cleavable linkers and incorporates a para-aminobenzyl (PAB) self-immolative spacer followed by a diethanolamine (DEA) moiety terminating in a carboxylic acid . This structural design distinguishes it from simpler Val-Cit-PAB-OH analogs, primarily by incorporating a hydrophilic DEA spacer to modulate the physicochemical properties of the final ADC construct . The compound is intended for use in the synthesis of ADCs, serving as a key building block for linking cytotoxic payloads to targeting antibodies .

Why Val-Cit-PAB-DEA-COOH is Not Interchangeable with Generic Val-Cit-PAB Linkers


The conventional Val-Cit-PAB linker system, while clinically validated, is known for its inherent hydrophobicity, which can lead to ADC aggregation, rapid plasma clearance, and toxicity when paired with hydrophobic payloads, particularly at drug-to-antibody ratios (DARs) greater than 4 [1]. Simple substitution with a standard Val-Cit-PAB-OH building block does not address this fundamental formulation and pharmacokinetic challenge [1]. The incorporation of a hydrophilic diethanolamine (DEA) spacer in Val-Cit-PAB-DEA-COOH is a strategic chemical modification designed to directly mitigate linker-induced hydrophobicity, thereby enabling the construction of ADCs with improved biophysical properties and higher achievable DARs for challenging hydrophobic cytotoxins [2]. This structural differentiation means that procurement of a Val-Cit-PAB-DEA-COOH intermediate cannot be met by a generic Val-Cit-PAB analog without risking the manufacturability and stability profile of the final conjugate.

Quantitative Differentiation Guide for Procuring Val-Cit-PAB-DEA-COOH vs. Alternatives


Hydrophilicity Modulation via DEA Spacer in Val-Cit-PAB-DEA-COOH Linker Constructs

The core differentiation of Val-Cit-PAB-DEA-COOH lies in its DEA spacer, which is designed to mitigate the hydrophobicity-driven aggregation commonly associated with standard Val-Cit-PAB linkers, especially when conjugating hydrophobic payloads at high DARs (>4) [1]. A patent application (CN31608914A) explicitly states that the incorporation of this linker structure enables the conjugation of highly hydrophobic payloads (e.g., paclitaxel derivatives) while maintaining good ADC hydrophilicity and thermal stability, thereby permitting higher DAR values without inducing aggregation [1]. While direct LogP comparison for this specific intermediate is not available, the structural inference is clear: the DEA moiety provides increased polarity and hydrogen bonding capacity relative to the simple benzyl alcohol of Val-Cit-PAB-OH (LogP ~ -0.5) .

ADC Linker Hydrophilicity Drug-to-Antibody Ratio (DAR) ADC Aggregation

Expanded Synthetic Utility: Carboxylic Acid Functional Handle in Val-Cit-PAB-DEA-COOH

Val-Cit-PAB-DEA-COOH terminates in a carboxylic acid (-COOH), a versatile functional group that can be activated for conjugation to a wide range of payload amines via amide bond formation. This contrasts with the more common Val-Cit-PAB-OH intermediate, which presents a hydroxyl group requiring activation to a carbonate or carbamate for linkage, often necessitating an additional synthetic step . The -COOH group on the DEA-PAB-COOH portion allows for direct activation (e.g., with EDC/NHS) and coupling to amine-containing cytotoxins, offering a streamlined synthetic route and greater flexibility in payload selection compared to the -OH terminated analog .

ADC Conjugation Chemistry Linker-Payload Synthesis Carboxylic Acid Activation

Solid-Phase Synthesis Compatibility for Efficient Val-Cit-PAB-DEA-COOH Production

While not a direct comparator study for Val-Cit-PAB-DEA-COOH, recent advances in solid-phase synthesis (SPPS) for Val-Cit linkers provide a strong context for its procurement value. A 2020 study in Bioconjugate Chemistry reported a new SPPS method for Val-Cit linkers that yields up to a 10-fold increase over standard methods [1]. The structural complexity of Val-Cit-PAB-DEA-COOH, with its additional DEA and carboxylic acid moieties, makes it an ideal candidate for SPPS approaches, which are particularly adept at handling complex, multi-step organic molecule assembly on a solid support [1]. This class-level inference suggests that sourcing this compound from suppliers proficient in advanced SPPS methodologies can result in more consistent quality, higher yields, and potentially lower costs compared to traditional solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Linker Manufacturing Process Yield

Optimized Application Scenarios for Val-Cit-PAB-DEA-COOH in ADC Research and Development


Conjugation of Hydrophobic Payloads (e.g., Tubulin Inhibitors, DNA Damaging Agents) at High DAR

Val-Cit-PAB-DEA-COOH is the preferred linker building block for programs aiming to conjugate highly hydrophobic cytotoxic payloads. The DEA spacer is specifically included to counteract the hydrophobicity of both the standard Val-Cit-PAB linker and the payload itself, enabling the construction of ADCs with DARs of 4 or greater while minimizing aggregation and preserving favorable pharmacokinetic properties [1]. This is a direct application of the differentiation evidence described in Section 3, Evidence Item 1.

Synthesis of Drug-Linker Constructs Requiring a Terminal Carboxylic Acid Handle

For projects where the cytotoxic payload possesses a free amine group, Val-Cit-PAB-DEA-COOH provides a more direct and efficient conjugation route. The terminal -COOH group can be easily activated for amide bond formation, avoiding the extra synthetic step required to convert the -OH group of Val-Cit-PAB-OH into a suitable leaving group [1]. This streamlines the synthesis of complex drug-linker constructs, potentially reducing overall cost and development time, as supported by Evidence Item 2 in Section 3.

Development of Next-Generation ADCs with Improved Biophysical Properties

Research teams focused on improving the therapeutic index of ADCs through better linker design will find Val-Cit-PAB-DEA-COOH to be a critical tool. Its design addresses the well-documented limitations of first-generation Val-Cit linkers, such as hydrophobicity-induced aggregation and rapid clearance [1]. Incorporating this linker can lead to ADCs with enhanced solubility, reduced off-target toxicity, and improved tumor targeting, aligning directly with the primary differentiation rationale outlined in Section 2.

Technical Documentation Hub

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